![molecular formula C15H13Cl2NO2S B5695177 [5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione](/img/structure/B5695177.png)
[5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione is a synthetic compound known for its significant role in plant biology and chemical genetics. This compound has been extensively studied for its ability to modulate plant signaling pathways, particularly in relation to abscisic acid (ABA) signaling and immune responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione typically involves the reaction of 3,4-dichlorophenylfuran with morpholine and a thiocarbonyl reagent. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the thiocarbonyl group, potentially converting it to a different functional group.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring or the morpholine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.
Scientific Research Applications
[5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione has several scientific research applications:
Plant Biology: It is used to study ABA signaling and immune responses in plants. .
Chemical Genetics: Researchers use this compound to dissect complex physiological responses in plants, allowing for the manipulation of biological systems at the subcellular or organismal level.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of [5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione involves its interaction with specific molecular targets in plants. The compound inhibits ABA signaling by activating effector-triggered immune signal transduction pathways. This involves the activation of early immune signaling genes, including EDS1 and PAD4, which play crucial roles in plant defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
[5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione: This compound is structurally similar and also modulates ABA signaling and immune responses in plants.
[5-(4-chlorophenyl)furan-2-yl]-acrylic acid: Another related compound with similar structural features but different functional groups, used in various chemical and biological studies.
Uniqueness
What sets [5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione apart is its specific ability to inhibit ABA signaling while simultaneously activating immune responses. This dual functionality makes it a valuable tool in plant biology and chemical genetics research .
Properties
IUPAC Name |
[5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c16-11-2-1-10(9-12(11)17)13-3-4-14(20-13)15(21)18-5-7-19-8-6-18/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHXXLNZHJZIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B5695094.png)
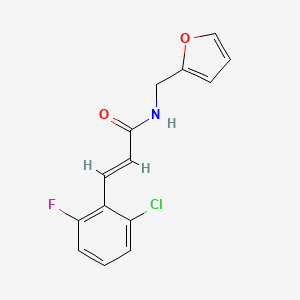
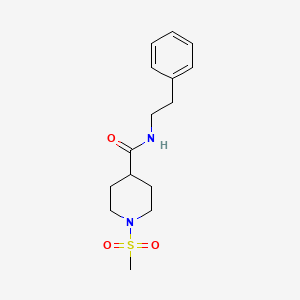
![4-[2-(4-Tert-butylphenoxy)acetyl]piperazine-1-carbaldehyde](/img/structure/B5695114.png)
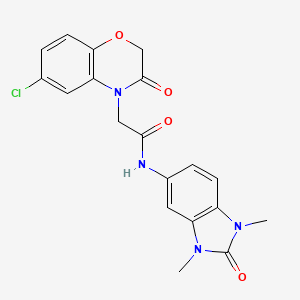
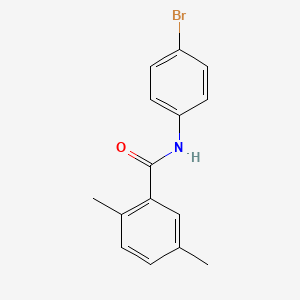
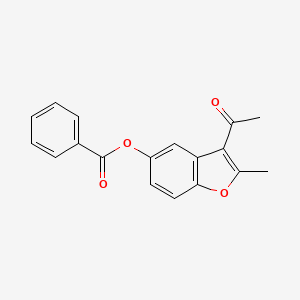
![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5695146.png)
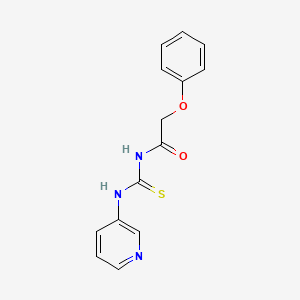
![4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5695167.png)
![2-[2-(4-fluorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5695175.png)
![N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5695185.png)
